molecular formula C18H21N3O2S B2675077 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one CAS No. 1705092-09-6

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2675077
CAS No.: 1705092-09-6
M. Wt: 343.45
InChI Key: MUAGJZUBZUMVQF-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and thiazepane intermediates. Common synthetic routes may involve:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Thiazepane Ring: This step may involve the reaction of the pyridazinone core with thiazepane intermediates under specific conditions, such as the use of catalysts or specific solvents.

    Functional Group Modifications: Further modifications to introduce the o-tolyl group and other functional groups may be carried out using standard organic reactions like Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridazinone or thiazepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and cancer.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and thiazepane-containing molecules. Examples include:

Uniqueness

What sets 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one apart is its unique combination of the pyridazinone and thiazepane rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-14-5-2-3-6-15(14)16-8-10-20(11-12-24-16)18(23)13-21-17(22)7-4-9-19-21/h2-7,9,16H,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAGJZUBZUMVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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